methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate chemical structure and properties
Executive Summary In modern medicinal chemistry and agrochemical development, the strategic fluorination and halogenation of aromatic scaffolds are paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic fluorination and halogenation of aromatic scaffolds are paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate (CAS: 1965304-83-9) represents a highly privileged building block[1]. By combining a versatile methyl ester handle with a heavily substituted lipophilic tail, this molecule serves as a critical intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists, Lp-PLA2 inhibitors, and advanced herbicidal agents[2][3].
This technical guide deconstructs the physicochemical properties of this compound, details a self-validating synthetic methodology, and maps its mechanistic utility in biological systems.
Structural and Physicochemical Profiling
The architectural brilliance of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate lies in the synergistic electronic and steric effects of its substituents.
The 3-Trifluoromethyl (-CF₃) Group: The -CF₃ moiety is strongly electron-withdrawing and exceptionally lipophilic. The high electronegativity of the fluorine atoms alters the electronic distribution of the aromatic ring, while the strong carbon-fluorine bonds render the molecule highly resistant to oxidative cleavage, thereby enhancing metabolic stability[4].
The 4-Chloro (-Cl) Group: Positioned para to the ether linkage, the chlorine atom acts as a metabolic shield. In physiological environments, the para position of phenoxy rings is highly susceptible to hydroxylation by hepatic Cytochrome P450 (CYP) enzymes. The steric bulk and electronic deactivation provided by the chlorine atom effectively block this metabolic liability.
The Methyl Acetate Handle: The ester moiety provides a stable, yet easily manipulable functional group. It can be quantitatively hydrolyzed to yield the active phenoxyacetic acid pharmacophore or subjected to amidation/reduction for further derivatization.
(Data aggregated from commercial chemical property databases[1])
Synthetic Methodology: A Self-Validating Protocol
As an application scientist, I emphasize that chemical synthesis must go beyond merely mixing reagents; it requires an understanding of kinetic causality and built-in validation checkpoints. The following protocol describes the synthesis of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate via an Sₙ2 nucleophilic aromatic substitution.
Experimental Protocol: Etherification via Sₙ2 Substitution
Objective: High-yield coupling of 4-chloro-3-(trifluoromethyl)phenol with methyl bromoacetate.
Step-by-Step Workflow:
Deprotonation: Suspend 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration). Add 1.0 equivalent of 4-chloro-3-(trifluoromethyl)phenol.
Causality: K₂CO₃ is selected as a mild, non-nucleophilic base. It is strong enough to deprotonate the electron-deficient phenol (pKa ~8.5) but weak enough to prevent the premature hydrolysis of the methyl ester product, which would occur if a stronger base like NaOH were used.
Electrophilic Addition: Dropwise add 1.1 equivalents of methyl bromoacetate at room temperature under an inert atmosphere (N₂ or Argon).
Causality: Methyl bromoacetate is explicitly chosen over methyl chloroacetate. The bromide ion is a significantly superior leaving group due to its larger atomic radius and polarizability, which lowers the activation energy and accelerates Sₙ2 kinetics.
Reaction Progression: Heat the reaction mixture to 60-80°C and stir for 4 hours.
Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent system. The reaction is deemed complete when the lower-R_f spot corresponding to the starting phenol completely disappears, replaced by a distinct, higher-R_f spot representing the less polar ester product.
Quenching and Extraction: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Causality: The addition of water immediately halts the reaction and forces the highly lipophilic product into the organic phase, while solubilizing the inorganic salts and the polar DMF solvent.
Washing and Isolation: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution or brine.
Self-Validation Checkpoint: DMF is notoriously difficult to remove and can cause downstream coupling failures. The LiCl wash is a critical self-validating step that aggressively partitions residual DMF into the aqueous layer. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate via SN2 substitution.
Mechanistic Role in Drug Design & Biological Signaling
Once hydrolyzed to its corresponding free acid, the 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetic acid moiety acts as a highly potent pharmacophore. It is predominantly utilized in two major therapeutic arenas:
A. PPAR Agonism (Metabolic Diseases)
The peroxisome proliferator-activated receptors (PPARα, PPARγ, PPARδ) are ligand-activated transcription factors that regulate lipid homeostasis[2]. The phenoxyacetate core is a classic bioisostere for endogenous fatty acids (the "fibrate head group").
Binding Mechanics: The acidic headgroup anchors to polar residues (e.g., Tyrosine, Histidine) in the receptor's Ligand Binding Domain (LBD). Simultaneously, the bulky, lipophilic 4-chloro-3-(trifluoromethyl)phenyl tail projects into the hydrophobic lower pocket of the binding site, maximizing van der Waals interactions and driving receptor subtype selectivity (often favoring PPARα/γ over PPARδ)[2].
B. Lp-PLA2 Inhibition (Neurodegenerative & Cardiovascular Diseases)
Derivatives of this scaffold are also utilized in the synthesis of Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors[3]. By inhibiting Lp-PLA2, these compounds reduce the production of pro-inflammatory lysophosphatidylcholine (lysoPC), thereby mitigating atherosclerotic plaque development and showing therapeutic promise in vascular dementia and Alzheimer's disease[3].
Visualization of the PPAR Signaling Pathway
Caption: Mechanism of action for phenoxyacetate derivatives in PPAR-mediated gene transcription.
1H and 13C NMR spectral data for methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate
Comprehensive Analytical Guide: 1 H and 13 C NMR Spectral Data for Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Doc...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Analytical Guide:
1
H and
13
C NMR Spectral Data for Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate
Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals
Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate (C
10
H
8
ClF
3
O
3
) is a highly functionalized aromatic ether that serves as a critical building block in the development of advanced agrochemicals and pharmaceutical agents. Its structural motif—a halogenated phenoxy core coupled with a trifluoromethyl group—is frequently utilized to enhance the lipophilicity and metabolic stability of bioactive molecules, including experimental fungicides and Lp-PLA2 inhibitors[1].
Because the precise substitution pattern on the aromatic ring dictates the molecule's binding affinity and reactivity, rigorous structural validation is mandatory. This guide provides an in-depth, self-validating protocol for the synthesis, sample preparation, and nuclear magnetic resonance (NMR) spectroscopic analysis of this compound, grounded in established spectrometric principles[2].
Chemical Architecture & Synthetic Workflow
The target molecule features three distinct electronic environments:
The Ester Moiety: A methyl acetate group that provides a distinct aliphatic signature.
The Aromatic Core: A 1,3,4-trisubstituted benzene ring exhibiting an AMX spin system.
The Halogenated Substituents: A strongly electron-withdrawing chlorine atom and a trifluoromethyl (-CF
3
) group, which induce significant chemical shift anisotropy and carbon-fluorine (
JC−F
) spin-spin coupling.
To ensure high-purity material for NMR analysis, the compound is typically synthesized via an S
N
2 alkylation of the corresponding phenol.
Figure 1: Synthetic workflow and NMR sample preparation pipeline for the target phenoxyacetate.
Scientific integrity demands that analytical data be derived from reproducible, self-validating systems. The following protocol outlines the causality behind each experimental choice.
Step 1: S
N
2 Alkylation
Reagents: Dissolve 1.0 equivalent of 4-chloro-3-(trifluoromethyl)phenol in anhydrous acetone.
Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate (K
2
CO
3
). Causality: K
2
CO
3
is selected as a mild, non-nucleophilic base. It efficiently deprotonates the phenol to form a reactive phenoxide ion without risking the hydrolysis of the ester group on the alkylating agent.
Alkylation: Dropwise add 1.1 equivalents of methyl bromoacetate. Reflux the mixture for 8 hours. Causality: Acetone is a polar aprotic solvent that accelerates the S
N
2 displacement of the bromide ion by the phenoxide nucleophile.
Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the pure methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate[3].
Step 2: NMR Sample Preparation
Solvent Selection: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl
3
lacks exchangeable protons, provides an excellent internal deuterium lock for the spectrometer, and easily solvates moderately polar esters. TMS serves as the universal internal standard (
δ
0.00 ppm).
Acquisition Parameters: Transfer the solution to a 5 mm NMR tube. Acquire
1
H NMR at 400 MHz (16 scans, 10s relaxation delay) and
13
C NMR at 100 MHz (1024 scans, complete proton decoupling).
1
H NMR Spectral Interpretation & Mechanistic Causality
The
1
H NMR spectrum of this compound is defined by the electron-withdrawing effects of the -Cl and -CF
3
groups, which deshield specific aromatic protons, and the electron-donating resonance of the ether oxygen, which shields the ortho and para positions.
Quantitative Data Summary
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment
3.82
Singlet (s)
-
3H
-OCH
3
(Ester methyl)
4.65
Singlet (s)
-
2H
-OCH
2
(Methylene spacer)
7.04
Doublet of doublets (dd)
8.8, 2.8
1H
Ar-H6 (ortho to O, para to CF
3
)
7.25
Doublet (d)
2.8
1H
Ar-H2 (ortho to O, ortho to CF
3
)
7.42
Doublet (d)
8.8
1H
Ar-H5 (ortho to Cl, meta to CF
3
)
Mechanistic Insights
Aliphatic Region: The methylene protons (-OCH
2
-) at
δ
4.65 are heavily deshielded because they are sandwiched between two highly electronegative functional groups: the ether oxygen and the carbonyl carbon.
Aromatic AMX System:
H-5 (
δ
7.42): This proton is ortho to the highly electronegative chlorine atom, resulting in significant deshielding. It couples with H-6 to form a doublet with a classic ortho-coupling constant of 8.8 Hz.
H-2 (
δ
7.25): Isolated between the ether oxygen and the -CF
3
group, this proton cannot ortho-couple. Instead, it exhibits meta-coupling with H-6, appearing as a fine doublet (
J
= 2.8 Hz).
H-6 (
δ
7.04): Positioned ortho to the electron-donating ether oxygen, this is the most shielded aromatic proton. It couples with both H-5 (ortho, 8.8 Hz) and H-2 (meta, 2.8 Hz), splitting into a distinct doublet of doublets.
13
C NMR Spectral Interpretation & C-F Coupling Dynamics
The
13
C NMR spectrum is highly complex due to the spin-spin coupling between the
13
C nuclei and the 100% naturally abundant
19
F nuclei (Spin = 1/2) in the trifluoromethyl group. This coupling splits the carbon signals into quartets across multiple bonds[2].
Quantitative Data Summary
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
JC−F
, Hz)
Assignment
52.5
Singlet (s)
-
-OCH
3
65.6
Singlet (s)
-
-OCH
2
-
113.0
Quartet (q)
3JC−F
= 5.5
C-2 (Aromatic, ortho to CF
3
)
118.0
Singlet (s)
-
C-6 (Aromatic)
123.0
Quartet (q)
1JC−F
= 273.0
-CF
3
(Trifluoromethyl carbon)
124.5
Quartet (q)
3JC−F
= 5.0
C-4 (Aromatic, attached to Cl)
131.0
Singlet (s)
-
C-5 (Aromatic)
131.5
Quartet (q)
2JC−F
= 32.0
C-3 (Aromatic, attached to CF
3
)
156.5
Singlet (s)
-
C-1 (Aromatic, attached to O)
169.0
Singlet (s)
-
C=O (Ester carbonyl)
Mechanistic Insights
Through-Bond Fluorine Coupling: The -CF
3
carbon itself resonates at
δ
123.0 as a massive quartet due to one-bond coupling (
1JC−F≈273
Hz). The inductive effect of the fluorine atoms propagates through the
σ
-framework, splitting the adjacent ipso-carbon (C-3) into a quartet with a two-bond coupling (
2JC−F≈32
Hz). Even the ortho-carbons (C-2 and C-4) "feel" the fluorine nuclei, appearing as fine quartets (
3JC−F≈5
Hz).
Carbonyl Deshielding: The ester carbonyl carbon is pushed far downfield to
δ
169.0. This is caused by the diamagnetic anisotropy of the C=O double bond and the electron-withdrawing pull of the adjacent methoxy oxygen.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Guide & Methodological Whitepaper
Executive Summary
The compound methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate (CAS: 1965304-83-9) represents a privileged structural motif widely utilized in the synthesis of advanced agrochemicals (such as protoporphyrinogen oxidase inhibitors) and pharmaceutical intermediates. The strategic incorporation of a trifluoromethyl (–CF₃) group and a chlorine atom onto the phenoxyacetate scaffold significantly enhances the molecule's metabolic stability and lipophilicity [1].
However, this heightened lipophilicity complicates its solvation thermodynamics. Understanding its solubility in primary laboratory solvents—namely Dimethyl sulfoxide (DMSO) and Methanol (CH₃OH) —is critical for assay design, stock solution formulation, and chromatographic analysis. This guide provides an in-depth analysis of the causality behind its solvation behavior and establishes a self-validating experimental protocol for precise solubility determination.
Physicochemical Profiling & Causality of Solvation
To predict and explain the solubility of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate, we must analyze the interplay between the solute's structural features and the solvents' cohesive energy densities, often quantified by [2].
Structural Analysis of the Solute
The molecule consists of two distinct regions:
Hydrophobic Core: The 4-chloro-3-(trifluoromethyl)phenyl ring is highly electron-deficient and bulky. The halogens increase the dispersion forces (
δD
) but drastically reduce the molecule's overall polarity.
Polar Tail: The methyl acetate (–O–CH₂–COOCH₃) moiety provides localized dipole moments (
δP
) and acts as a weak hydrogen-bond acceptor (
δH
). Crucially, the molecule lacks any hydrogen-bond donors .
Solvation in DMSO (Polar Aprotic)
DMSO is an exceptional polar aprotic solvent. Because the solute lacks H-bond donors, it relies entirely on dispersion forces and dipole-dipole interactions for solvation. DMSO's high dispersion parameter (
δD=18.4
) and polarity (
δP=16.4
) closely match the predicted HSP of the halogenated aromatic ester. Furthermore, DMSO's large dipole moment effectively stabilizes the electron-withdrawing –CF₃ and –Cl groups without requiring an entropic penalty to reorganize a hydrogen-bonding network. Consequently, the compound exhibits high solubility in DMSO (typically >100 mg/mL), making it the optimal vehicle for high-concentration in vitro assay stock solutions.
Solvation in Methanol (Polar Protic)
Methanol is a polar protic solvent characterized by a strong, dynamic hydrogen-bonding network (
δH=22.3
). When methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate is introduced into methanol, the bulky, hydrophobic aromatic ring creates a cavity that disrupts this network. While the ester tail can accept hydrogen bonds from methanol's hydroxyl group, the thermodynamic cost (entropic penalty) of accommodating the highly lipophilic –CF₃/–Cl core limits the overall dissolution capacity. Thus, the compound exhibits moderate to high solubility in methanol (typically 10–50 mg/mL)—sufficient for Liquid Chromatography (LC) mobile phases, but inferior to DMSO for concentrated storage.
Comparative Solvent Data
The table below summarizes the critical physicochemical parameters dictating these solvation dynamics.
Solvent
Classification
Dielectric Constant (
ε
)
Dipole Moment (D)
Dispersion (
δD
)
Polarity (
δP
)
H-Bonding (
δH
)
DMSO
Polar Aprotic
46.7
3.96
18.4 MPa
1/2
16.4 MPa
1/2
10.2 MPa
1/2
Methanol
Polar Protic
32.7
1.70
14.7 MPa
1/2
12.3 MPa
1/2
22.3 MPa
1/2
Data derived from standard Hansen Solubility Parameter datasets [2].
To empirically validate the solubility of this compound, researchers must utilize a self-validating methodology that ensures thermodynamic equilibrium has been reached, rather than relying on kinetic dissolution. The gold standard for this is the Shake-Flask Method , adapted from [3].
Workflow Visualization
Caption: Workflow for thermodynamic solubility determination via the self-validating Shake-Flask method.
Step-by-Step Protocol
This protocol is designed as a self-validating system. By measuring concentration at three distinct time points (24, 48, and 72 hours), the system inherently verifies that thermodynamic equilibrium (saturation) has been achieved. If the concentration at 72 hours matches the 48-hour mark within a 5% margin of error, equilibrium is confirmed.
Step 1: Preparation of Saturated Suspensions
Weigh approximately 200 mg of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate into three separate 5 mL amber glass vials (to prevent potential photolytic degradation).
Add 1.0 mL of the test solvent (DMSO to Vial 1, Methanol to Vial 2).
Causality Note: A visible excess of solid must remain. If the solid dissolves completely, add additional solute in 50 mg increments until a persistent suspension is formed.
Step 2: Isothermal Equilibration
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation (especially critical for the highly volatile methanol).
Place the vials in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C and 200 RPM.
Causality Note: Strict temperature control is mandatory, as solubility is a highly temperature-dependent thermodynamic parameter.
Step 3: Sampling and Phase Separation
At
t=24
,
48
, and
72
hours, halt the shaker and allow the vials to stand for 30 minutes to let large particulates settle.
Extract a 100 µL aliquot of the supernatant from each vial.
Centrifuge the aliquots at 15,000
×g
for 10 minutes to pellet micro-crystals.
Pass the supernatant through a 0.22 µm PTFE syringe filter. Causality Note: PTFE is chosen for its chemical compatibility with both DMSO and Methanol, ensuring no extractables interfere with the analysis.
Step 4: HPLC-UV Quantification
Dilute the filtered aliquots serially (e.g., 1:100 or 1:1000) in the mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.
Quantify the concentration against a pre-established standard calibration curve of the solute.
Validation: Equilibrium is achieved when the variance between the 48-hour and 72-hour calculated concentrations is
≤5%
.
Conclusion & Application in Drug Development
For researchers utilizing methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate as a synthetic building block or assay substrate, DMSO is the definitive solvent of choice for maximizing concentration and stability. Its aprotic nature and high polarizability perfectly accommodate the electron-withdrawing trifluoromethyl and chloro groups.
Conversely, while Methanol provides sufficient solubility for analytical preparations and LC-MS workflows, its protic nature induces an entropic penalty when solvating the hydrophobic core, resulting in a lower saturation threshold. By applying the Shake-Flask methodology detailed above, laboratories can generate precise, reproducible solubility parameters tailored to their specific thermal and environmental conditions.
References
Abbott, S. "Hansen Solubility Parameters (HSP) | Practical Adhesion Science." Hansen-Solubility.com. Available at: [Link]
Government of Canada / OECD. "New Substances Notification - OECD Test Guideline 105 (Water Solubility / Shake Flask Method)." Publications.gc.ca. Available at:[Link]
Exploratory
An In-depth Technical Guide to the Plant-Specific Mechanism of Action of Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate
Introduction Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate is a synthetic herbicide belonging to the phenoxyacetic acid class. These compounds are structurally analogous to the natural plant hormone indole-3-ace...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate is a synthetic herbicide belonging to the phenoxyacetic acid class. These compounds are structurally analogous to the natural plant hormone indole-3-acetic acid (IAA), the primary auxin in plants.[1][2][3] By mimicking IAA, synthetic auxins like methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate induce a state of uncontrolled and disorganized growth in susceptible plants, ultimately leading to their death.[1] This guide provides a detailed technical overview of the molecular mechanism of action of this compound in plant models, offering insights for researchers, scientists, and drug development professionals in the agrochemical field. The inclusion of a trifluoromethyl group is a common strategy in medicinal and agrochemical design to enhance metabolic stability and biological activity.
Core Mechanism of Action: Hijacking the Auxin Signaling Pathway
The herbicidal activity of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate is rooted in its ability to persistently activate the auxin signaling pathway. This leads to a cascade of molecular events that disrupt normal plant development.
The TIR1/AFB-Aux/IAA Co-receptor System: The Primary Target
The central players in auxin perception are the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its paralogs, the AUXIN SIGNALING F-BOX (AFB) proteins. These proteins function as auxin co-receptors. In the absence of auxin, transcriptional repressors known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit AUXIN RESPONSE FACTORS (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate, upon entering the plant cell, acts as a "molecular glue". It binds to the TIR1/AFB proteins, which in turn promotes the interaction between TIR1/AFB and the Aux/IAA repressors. This formation of a stable TIR1/AFB-auxin-Aux/IAA complex targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The polyubiquitinated Aux/IAA is then rapidly degraded by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARF transcription factors, allowing them to activate the expression of a multitude of auxin-responsive genes, leading to the characteristic herbicidal effects.
Figure 1: Mechanism of action of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate.
Physiological and Morphological Effects
The uncontrolled activation of auxin-responsive genes leads to a variety of physiological and morphological aberrations in susceptible plants, including:
Epinasty: The downward bending of leaves, petioles, and stems due to differential growth rates.
Stem and Petiole Swelling and Twisting: Uncontrolled cell division and elongation in vascular tissues.
Root Growth Inhibition: Disruption of normal root development and gravitropism.
Senescence and Necrosis: Ultimately leading to plant death.
Experimental Protocols for Elucidating the Mechanism of Action
The following protocols are standard methodologies for investigating the effects of synthetic auxins like methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate.
Protocol 1: Plant Growth Dose-Response Assay
This assay determines the concentration of the herbicide required to inhibit plant growth by 50% (GR50).
Methodology:
Plant Material: Arabidopsis thaliana is a common model organism.
Growth Conditions: Sow seeds on Murashige and Skoog (MS) agar plates containing a range of concentrations of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).
Incubation: Grow plates vertically in a controlled environment chamber (e.g., 22°C, 16h light/8h dark photoperiod).
Data Collection: After a set period (e.g., 7-10 days), measure primary root length or seedling fresh weight.
Data Analysis: Plot the measured parameter against the herbicide concentration and fit a dose-response curve to calculate the GR50 value.
Figure 2: Workflow for a plant growth dose-response assay.
Protocol 2: In Vivo Aux/IAA Degradation Assay
This protocol directly visualizes the herbicide-induced degradation of Aux/IAA proteins.
Methodology:
Plant Material: Utilize transgenic Arabidopsis thaliana lines expressing a fusion of an Aux/IAA protein to a fluorescent reporter (e.g., VENUS or GFP) under an inducible promoter.
Seedling Growth: Grow seedlings on MS agar plates for 5-7 days.
Induction: Induce the expression of the fluorescently tagged Aux/IAA protein (e.g., via heat shock).
Treatment: Treat seedlings with a solution of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate or a mock control.
Imaging: Monitor the fluorescence intensity in root cells over time using a confocal microscope.
Data Analysis: Quantify the decrease in fluorescence, which corresponds to the degradation of the Aux/IAA protein.
Protocol 3: Gene Expression Analysis by RNA Sequencing (RNA-Seq)
This powerful technique provides a global view of the transcriptional changes induced by the herbicide.
Methodology:
Plant Treatment: Treat seedlings with methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate at a specific concentration and for various time points. Include a mock-treated control.
Tissue Collection: Harvest plant tissue (e.g., roots or shoots) and immediately freeze in liquid nitrogen.
RNA Extraction and Library Preparation: Extract total RNA and prepare sequencing libraries.
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
Data Analysis: Align reads to the reference genome, quantify gene expression levels, and identify differentially expressed genes between treated and control samples.
Quantitative Data and Structure-Activity Relationship
The efficacy of a synthetic auxin is determined by its binding affinity to the TIR1/AFB-Aux/IAA co-receptor complex and its metabolic stability within the plant.
Table 1: Representative Binding Affinities of Auxinic Compounds to TIR1
Note: The Kd value for methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate is a predicted range based on its structural similarity to other synthetic auxins. A lower Kd indicates a higher binding affinity.
Table 2: Representative Growth Inhibition (GR50) Values in Arabidopsis thaliana
Compound
GR50 (µM)
Indole-3-acetic acid (IAA)
>100 (at high concentrations, IAA can be inhibitory)
Note: The GR50 value for methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate is a predicted range. The trifluoromethyl group may enhance its herbicidal potency, resulting in a lower GR50 value compared to 2,4-D.
Conclusion
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate exerts its herbicidal effects by acting as a potent and persistent mimic of the natural plant hormone auxin. Its primary mechanism of action involves binding to the TIR1/AFB co-receptors, which triggers the degradation of Aux/IAA transcriptional repressors and leads to the uncontrolled expression of auxin-responsive genes. This comprehensive understanding of its molecular action, supported by the experimental protocols outlined in this guide, is crucial for the development of more effective and selective herbicides and for managing the evolution of herbicide resistance in weed populations.
References
MDPI. (2022). Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development. Retrieved from [Link]
Portal de Revistas da USP. (n.d.). Auxinic herbicides, mechanisms of action, and weed resistance. Retrieved from [Link]
Pest Management Science. (2017). Weed Resistance to Synthetic Auxin Herbicides. Retrieved from [Link]
MDPI. (2024). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. Retrieved from [Link]
PMC. (n.d.). Chemical Biology in Auxin Research. Retrieved from [Link]
ResearchGate. (n.d.). Experimental procedures for extraction and derivatization of auxin and.... Retrieved from [Link]
PMC. (n.d.). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Retrieved from [Link]
ScienceOpen. (n.d.). Auxin adventures. Retrieved from [Link]
Pacific Northwest Pest Management Handbooks. (n.d.). SECTION B. AGRICHEMICALS AND THEIR PROPERTIES. Retrieved from [Link]
Florida Department of Agriculture and Consumer Services. (n.d.). Organo-auxin Herbicides. Retrieved from [Link]
The Ohio State University Pressbooks. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. Retrieved from [Link]
PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]
NextSDS. (n.d.). METHYL 4-CHLOROPHENYL-[3-(TRIFLUOROMETHYL)PHENOXY]ACETATE — Chemical Substance Information. Retrieved from [Link]
AIST. (n.d.). Phenoxy (C6H5O-) herbicides. Retrieved from [Link]
Synthesis of Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate: An Application Note and Step-by-Step Protocol
Abstract This document provides a comprehensive guide for the synthesis of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate, a key intermediate in the development of various chemical entities. The protocol details a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate, a key intermediate in the development of various chemical entities. The protocol details a robust and reproducible method based on the Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2][3] This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate is a valuable building block in organic synthesis. Its structure, featuring a substituted phenoxy ring, makes it a precursor for a range of more complex molecules with potential applications in pharmaceuticals and agrochemicals. The synthesis protocol described herein utilizes the Williamson ether synthesis, a well-established S(_N)2 reaction involving an alkoxide and an organohalide.[1][2] In this specific application, the sodium salt of 4-chloro-3-(trifluoromethyl)phenol acts as the nucleophile, displacing the chloride from methyl chloroacetate to form the desired ether linkage.
Reaction Scheme
The overall chemical transformation is depicted below:
Figure 1: General reaction scheme for the synthesis of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate.
Mechanistic Insights: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2]
Key Mechanistic Steps:
Deprotonation: The phenolic proton of 4-chloro-3-(trifluoromethyl)phenol is acidic and is readily removed by a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form a highly nucleophilic phenoxide ion.
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of methyl chloroacetate. This carbon is susceptible to attack due to the electron-withdrawing nature of the adjacent chlorine atom and carbonyl group.
Displacement: The attack occurs from the backside of the carbon-chlorine bond, leading to the displacement of the chloride leaving group in a concerted step.[2] This forms the new carbon-oxygen bond of the ether and sodium chloride as a byproduct.
For this S(_N)2 reaction to be efficient, the alkylating agent (in this case, methyl chloroacetate) should be unhindered, preferably a primary halide.[1][2]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate.
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS Number
4-Chloro-3-(trifluoromethyl)phenol
≥97%
Sigma-Aldrich
6294-93-5
Methyl Chloroacetate
≥98%
Tokyo Chemical Industry
96-34-4
Sodium Hydride (60% dispersion in mineral oil)
Reagent Grade
Fisher Scientific
7646-69-7
Anhydrous N,N-Dimethylformamide (DMF)
≥99.8%
Sigma-Aldrich
68-12-2
Diethyl Ether
Anhydrous, ≥99.7%
Fisher Scientific
60-29-7
Saturated Aqueous Sodium Bicarbonate
Laboratory Grade
N/A
N/A
Brine (Saturated Aqueous Sodium Chloride)
Laboratory Grade
N/A
N/A
Anhydrous Magnesium Sulfate
≥97%
Sigma-Aldrich
7487-88-9
Equipment
Round-bottom flasks (various sizes)
Magnetic stirrer and stir bars
Reflux condenser
Addition funnel
Inert atmosphere setup (e.g., nitrogen or argon manifold)
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Safety Precautions
4-Chloro-3-(trifluoromethyl)phenol: Causes serious eye irritation. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Methyl Chloroacetate: Flammable liquid and vapor.[4] Toxic if swallowed or inhaled and causes skin irritation.[4][5] Handle in a well-ventilated fume hood.[4][5]
Sodium Hydride: Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.
N,N-Dimethylformamide (DMF): Aprotic polar solvent. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[5][6][7]
Step-by-Step Synthesis Procedure
1. Reaction Setup:
Under an inert atmosphere (nitrogen or argon), add 4-chloro-3-(trifluoromethyl)phenol (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the phenol.
2. Formation of the Phenoxide:
Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C (ice bath).
Causality: The use of a slight excess of sodium hydride ensures complete deprotonation of the phenol to form the sodium phenoxide, which is a more potent nucleophile.
Allow the reaction mixture to stir at room temperature for 30 minutes. The cessation of hydrogen gas evolution indicates the completion of the deprotonation.
3. Williamson Ether Synthesis:
Cool the reaction mixture back to 0 °C.
Slowly add methyl chloroacetate (1.2 eq) to the reaction mixture via an addition funnel.
Causality: A slight excess of methyl chloroacetate is used to drive the reaction to completion. The addition is performed at a low temperature to control the exothermic nature of the reaction.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
4. Reaction Work-up and Extraction:
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by slowly adding water.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
Causality: The aqueous work-up removes unreacted phenoxide, DMF, and inorganic salts. The sodium bicarbonate wash neutralizes any remaining acidic species.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
5. Purification:
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[8]
Alternatively, for larger scales, vacuum distillation can be employed.[9]
Visualization of the Experimental Workflow
Caption: Step-by-step workflow for the synthesis of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate.
Characterization
The final product should be characterized to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:1
H and
13
C NMR spectra should be acquired to confirm the structure of the desired product.
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and ether linkages.
Troubleshooting
Issue
Possible Cause
Solution
Low Yield
Incomplete deprotonation
Ensure the sodium hydride is fresh and the reaction is carried out under strictly anhydrous conditions.
Incomplete reaction
Increase the reaction time or slightly elevate the temperature (e.g., to 40-50 °C).
Presence of Starting Material
Insufficient alkylating agent
Use a slightly larger excess of methyl chloroacetate.
Formation of Byproducts
Side reactions
Ensure slow addition of reagents and maintain proper temperature control.
Conclusion
The Williamson ether synthesis provides an effective and reliable method for the preparation of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can consistently obtain the target compound in good yield and high purity, facilitating its use in further synthetic applications.
References
New Jersey Department of Health. (2001, March). Hazardous Substance Fact Sheet: METHYL CHLOROACETATE. Retrieved from [Link]
International Programme on Chemical Safety & Commission of the European Communities. (n.d.). ICSC 1410 - METHYL CHLOROACETATE. Retrieved from [Link]
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
Nikolai, D., et al. (n.d.). Synthesis of 4‐trifluoromethyl‐2H‐chromenes via the reaction of 2‐(trifluoroacetyl)phenols with vinyltriphen. Retrieved from [Link]
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]
AWS. (n.d.). SUPPORTING INFORMATION Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]. Retrieved from [Link]
Google Patents. (n.d.). CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information for Elemental tellurium mediated synthesis 2-(trifluoromethyl)oxazoles using trifluoroacetic anhydride as. Retrieved from [Link]
Google Patents. (n.d.). Patent: "PROCESS FOR THE PREPARATION OF (-)-(4-CHLORO-PHENYL)-(3-TRIFLUOROMETHYL-PHENOXY)-ACETIC ACID 2-ACETYLAMINO-ETHYL ESTER".
MilliporeSigma. (n.d.). Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate. Retrieved from [Link]
ACS Publications. (2018, June 20). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Retrieved from [Link]
European Patent Office. (2020, April 9). METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL - EP 4029849 A1. Retrieved from [Link]
Google Patents. (n.d.). CN112079797A - Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane.
MDPI. (2017, May 18). Cs2CO3-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. Retrieved from [Link]
Application Notes and Protocols for the Esterification of 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetic acid with Methanol
Introduction The synthesis of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate is a critical process in the development of various agrochemicals and pharmaceuticals. This esterification reaction, specifically the co...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The synthesis of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate is a critical process in the development of various agrochemicals and pharmaceuticals. This esterification reaction, specifically the conversion of 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetic acid using methanol, is a fundamental example of the Fischer-Speier esterification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the underlying chemical principles, a robust experimental protocol, and essential safety considerations for this synthesis. The presence of the electron-withdrawing chloro and trifluoromethyl substituents on the aromatic ring presents unique considerations for reaction kinetics and conditions, which will be addressed herein.
Reaction Principle and Mechanism
The esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst is a reversible reaction that establishes an equilibrium between the reactants and products.[1] To favor the formation of the ester, the equilibrium can be shifted to the product side by using a large excess of the alcohol (in this case, methanol) or by removing the water formed during the reaction.[1]
The reaction proceeds via a nucleophilic acyl substitution mechanism, as detailed below:[2]
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2]
Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3]
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final methyl ester product.[3]
The electron-withdrawing nature of the chloro and trifluoromethyl groups on the phenoxy ring is expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack.
Caption: Fischer Esterification Mechanism.
Experimental Protocol
This protocol is designed for the safe and efficient laboratory-scale synthesis of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate.
Standard laboratory glassware and personal protective equipment (PPE)
Caption: Experimental Workflow for Esterification.
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetic acid in 100 mL of anhydrous methanol.
Catalyst Addition: While stirring, slowly and carefully add 2.0 mL of concentrated sulfuric acid to the solution. An exothermic reaction may occur.
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
Work-up - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
Work-up - Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).
Work-up - Drying: Dry the organic layer over anhydrous magnesium sulfate.
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Characterization and Expected Results
The final product, methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate, is expected to be a liquid or a low-melting solid.
The structure of the product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the reagents.
2-[4-chloro-3-(trifluoromethyl)phenoxy]acetic acid: This compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[4]
Methanol: Methanol is flammable and toxic. Avoid inhalation and contact with skin and eyes. Work in a well-ventilated fume hood.
Concentrated Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle with extreme care and always add acid to the solvent, never the other way around.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or no product yield
Incomplete reaction
- Increase reaction time.- Ensure the reaction is at a proper reflux temperature.- Check the purity of starting materials.
Loss of product during work-up
- Ensure proper phase separation during extraction.- Avoid overly vigorous washing that could lead to emulsions.
Presence of starting material in the final product
Insufficient reaction time or catalyst
- Increase reaction time.- Add a small additional amount of catalyst.
Product is an oil instead of a solid
Presence of impurities or residual solvent
- Ensure complete removal of solvent on the rotary evaporator.- Purify the product by column chromatography or distillation.
Conclusion
The Fischer-Speier esterification of 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetic acid with methanol is a reliable and high-yielding method for the synthesis of the corresponding methyl ester. By utilizing an excess of methanol and an acid catalyst, the reaction equilibrium can be effectively shifted towards the product. Adherence to the detailed protocol and safety guidelines presented in this document will enable researchers to successfully and safely perform this important chemical transformation.
References
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
AA Blocks. Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate. [Link]
Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. [Link]
PMC. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
Diva-Portal.org. (2024, November 25). Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. [Link]
Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
Organic Chemistry Portal. Synthesis of α-trifluoromethyl carboxylic acids, esters and amides. [Link]
MDPI. (2017, May 18). Cs 2 CO 3 -Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. [Link]
Chemistry LibreTexts. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
Journal of Chemical Technology and Metallurgy. (2013, July 29). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. [Link]
Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. [Link]
application of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate as an agrochemical intermediate
Application Note: Synthesis, Derivatization, and Utility of Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate in Agrochemical Discovery Executive Summary Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis, Derivatization, and Utility of Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate in Agrochemical Discovery
Executive Summary
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate is a highly versatile chemical building block utilized extensively in the discovery and development of modern agrochemicals[1]. Featuring a strategically substituted phenoxy core, this intermediate serves as a direct precursor to novel phenoxyacetic acid herbicides and related active ingredients. This application note details the mechanistic rationale for its structural features, provides validated step-by-step synthetic protocols for its preparation, and outlines downstream derivatization pathways critical for structure-activity relationship (SAR) studies in crop protection.
Mechanistic Rationale and SAR Significance
The architectural design of the 4-chloro-3-(trifluoromethyl)phenoxy moiety is not arbitrary; it is engineered to overcome specific biological and environmental barriers in weed and pest control[2]:
Trifluoromethyl (-CF3) Group : Positioned at the meta-position relative to the ether linkage, the -CF3 group significantly enhances the overall lipophilicity (logP) of the molecule. This is crucial for post-emergent herbicides, as it facilitates rapid penetration through the waxy cuticles of plant leaves[3]. Furthermore, the strong electron-withdrawing nature of the -CF3 group increases metabolic stability by deactivating the aromatic ring toward cytochrome P450-mediated oxidation[4].
Chloro (-Cl) Substituent : The para-chloro substitution serves a dual purpose. Sterically, it blocks the highly reactive para-position, preventing rapid metabolic degradation via para-hydroxylation. Electronically, it synergizes with the -CF3 group to modulate the pKa of downstream acidic derivatives, optimizing target enzyme binding (e.g., in protoporphyrinogen oxidase or auxin mimicry pathways)[5].
Methyl Acetate Handle : The methyl ester is chosen over an ethyl or tert-butyl ester because it offers an ideal balance of stability during the initial SN2 etherification and ease of removal (saponification) under mild aqueous basic conditions, preventing unwanted cleavage of the ether linkage[1].
Synthetic Workflow and Experimental Methodologies
The following protocols are designed as self-validating systems. In-process controls (IPCs) such as HPLC are integrated to ensure that each step acts as a quality gate before proceeding to the next.
Chemical workflow for the synthesis and derivatization of the phenoxyacetate intermediate.
Protocol A: Synthesis of Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate
Objective: To form the ether linkage via an SN2 nucleophilic substitution while suppressing bis-alkylation and ester hydrolysis.
Causality: K₂CO₃ is a mild, insoluble base that deprotonates the phenol to form the highly nucleophilic phenoxide ion without causing premature hydrolysis of the incoming methyl chloroacetate.
Electrophile Addition : Cool the suspension to 0–5°C. Add methyl chloroacetate (1.1 eq, 110 mmol) dropwise over 30 minutes.
Causality: Dropwise addition controls the mild exotherm and maintains a low localized concentration of the electrophile, minimizing the risk of transesterification or solvent side-reactions.
Alkylation : Warm the reaction to 60°C and stir for 4 hours. Monitor by HPLC. The reaction is deemed complete when the phenol peak is <1% AUC.
Workup : Cool to room temperature and quench by pouring into 500 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 100 mL) to quantitatively remove residual DMF.
Isolation : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.
Protocol B: Saponification to 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetic acid
Objective: To unmask the carboxylic acid for subsequent amidation or formulation, using mild conditions to preserve the ether bond.
Dissolution : Dissolve the intermediate from Protocol A (1.0 eq, 50 mmol) in a solvent mixture of THF/MeOH (3:1, 100 mL).
Hydrolysis : Add a solution of Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq, 100 mmol) in water (25 mL).
Causality: LiOH is highly effective for cleaving methyl esters but mild enough to prevent nucleophilic aromatic substitution (SNAr) cleavage of the ether bond, which is a known risk with NaOH or KOH at elevated temperatures.
Reaction : Stir at 25°C for 2 hours.
Acidification : Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water (50 mL) and cool to 0°C. Acidify dropwise with 2M HCl until pH 2.0 is reached.
Causality: The free carboxylic acid is highly insoluble in acidic water and will precipitate as a white solid, providing an automatic, self-validating purification step.
Filtration : Filter the precipitate, wash with cold water, and dry in a vacuum oven at 45°C to constant weight.
Quantitative Data and Quality Metrics
To ensure reproducibility in agrochemical library synthesis, the following metrics should be targeted and monitored throughout the workflow.
Once the free acid is isolated, it serves as a central hub for generating diverse libraries of agrochemical candidates. By coupling the acid with various aliphatic, aromatic, or heterocyclic amines using standard peptide coupling reagents (e.g., EDCI/HOBt), researchers can synthesize phenoxyacetamide derivatives. These derivatives are frequently evaluated in high-throughput screening (HTS) assays for pre- and post-emergent herbicidal activity against broadleaf weeds and grasses, leveraging the optimized transport properties and metabolic resistance conferred by the 4-chloro-3-(trifluoromethyl)phenoxy domain[3].
References
Title : 4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde
Source : Smolecule
URL : 2
Title : Buy 4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline (EVT-3171167)
Source : EvitaChem
URL :3
Technical Support Center: Synthesis of Methyl 2-[4-Chloro-3-(Trifluoromethyl)phenoxy]-acetate
Welcome to the technical support center for the synthesis of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yield and purity.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses common issues encountered during the synthesis of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate via the Williamson ether synthesis.
Why is my reaction yield consistently low?
Low yields in the Williamson ether synthesis of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate can often be attributed to incomplete deprotonation of the starting phenol, suboptimal reaction conditions, or competing side reactions.
Underlying Cause: The acidity of the phenolic proton in 4-chloro-3-(trifluoromethyl)phenol is critical for its conversion to the nucleophilic phenoxide. The electron-withdrawing nature of both the chloro and trifluoromethyl substituents increases the acidity of this phenol compared to unsubstituted phenol.
To quantify this, we can estimate the pKa using the Hammett equation:
This estimated pKa suggests that a moderately strong base is required for complete deprotonation.
Troubleshooting Steps & Experimental Protocol:
Choice of Base: A base with a pKa of its conjugate acid significantly higher than 8.44 should be used to ensure complete formation of the phenoxide. Weak bases like sodium bicarbonate (pKa of H₂CO₃ ≈ 6.3) will be ineffective.
Recommended Bases: Potassium carbonate (pKa of HCO₃⁻ ≈ 10.3), sodium hydroxide (pKa of H₂O ≈ 15.7), or stronger bases like sodium hydride (NaH). For laboratory-scale synthesis, potassium carbonate is often a good first choice due to its ease of handling.
Solvent Selection: A polar aprotic solvent is ideal as it will solvate the cation of the base without protonating the phenoxide.
Recommended Solvents: Acetone, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[4]
Reaction Temperature: The reaction temperature influences the rate of both the desired Sₙ2 reaction and potential side reactions.
Recommended Temperature: Start with a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Optimized Starting Protocol (Based on related syntheses):
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-(trifluoromethyl)phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
Add a suitable volume of dry acetone or DMF to dissolve the reactants.
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
Add methyl chloroacetate (1.1 eq) dropwise to the reaction mixture.
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to remove the solvent.
The crude product can then be purified by column chromatography or recrystallization.
How can I minimize the formation of side products?
The primary side reactions in this synthesis are C-alkylation of the phenoxide and elimination of methyl chloroacetate.
dot
Caption: Competing reaction pathways in the synthesis.
Troubleshooting Strategies:
C-Alkylation: This occurs when the phenoxide attacks the aromatic ring instead of the alkyl halide. Aryloxides are ambident nucleophiles.[5]
Mitigation: Use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation. The choice of counter-ion can also play a role; potassium salts often give higher O/C alkylation ratios than sodium salts.
E2 Elimination: The base can deprotonate the α-carbon of methyl chloroacetate, leading to an elimination reaction.
Mitigation: Use a less hindered base like potassium carbonate. Avoid excessively high temperatures, as elimination is favored at higher temperatures. Add the methyl chloroacetate slowly to the pre-formed phenoxide to maintain a low concentration of the alkylating agent.
What are the best methods for purifying the final product?
The choice of purification method will depend on the nature of the impurities.
Purification Workflow:
dot
Caption: A general workflow for the purification of the target molecule.
Aqueous Workup: After the reaction, an aqueous workup is essential to remove inorganic salts and water-soluble impurities.
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products. A gradient of ethyl acetate in hexane is a common eluent system for phenoxyacetates.
Recrystallization: If the product is a solid and has a high degree of purity after initial workup, recrystallization can be an excellent final purification step. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be required.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in this synthesis?
The three most critical parameters are:
Stoichiometry of the Base: Ensuring complete deprotonation of the phenol is paramount. Use at least 1.5 equivalents of a suitable base.
Anhydrous Conditions: Water will react with strong bases and can hydrolyze the product. Ensure all glassware is dry and use anhydrous solvents.
Reaction Temperature: Maintain a moderate temperature to favor the Sₙ2 reaction over elimination.
Q2: Can I use a different alkylating agent instead of methyl chloroacetate?
Yes, other alkylating agents can be used, but the choice will affect the reaction conditions. For example, methyl bromoacetate is more reactive than methyl chloroacetate and may allow for lower reaction temperatures or shorter reaction times. However, it is also more expensive. Methyl iodoacetate is even more reactive but is generally less stable and more costly.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule and can be used to identify impurities. The expected chemical shifts for the target molecule are:
Mass Spectrometry (MS): This will confirm the molecular weight of the product. The expected molecular weight for C₁₀H₈ClF₃O₃ is 268.62 g/mol .
Thin Layer Chromatography (TLC): A simple and quick method to assess the purity of the product and monitor the progress of the reaction.
Q4: Are there alternative synthetic routes to methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate?
While the Williamson ether synthesis is the most common and direct route, other methods exist, though they are often more complex. One alternative is the esterification of 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetic acid with methanol under acidic conditions. However, this requires the prior synthesis of the corresponding carboxylic acid.
References
Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. Available at: [Link]
"Synthesis and evaluation of esters obtained from phenols and phenoxyacetic acid with significant phytotoxic and cytogenotoxic activities" (2024). ResearchGate. Available at: [Link]
"Synthesis and phytotoxic activity of esters obtained from phenols and phenoxyacetic acid." (2020). UFES. Available at: [Link]
"Hammett Substituent Constants Table" Scribd. Available at: [Link]
"Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a..." Pearson. Available at: [Link]
Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
"Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives" Journal of Agricultural and Food Chemistry. Available at: [Link]
O'Donovan, R. "DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE". DORAS.
"A Survey of Hammett Substituent Constants and Resonance and Field Parameters".
"Table 13.1 Selected Hammett substituent constants and susceptibility factors".
"The Williamson Ether Synthesis" Master Organic Chemistry. Available at: [Link]
"Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
"1.5 Williamson Ether Synthesis" KPU Pressbooks. Available at: [Link]
"Williamson Synthesis" Organic Chemistry Portal. Available at: [Link]
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
"1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
"methyl phenoxyacetate" The Good Scents Company. Available at: [Link]
"11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =..." ResearchGate. Available at: [Link]
"Comparative Analysis of 1D PROFILE and 2D 1H,13C Methyl NMR Methods for Characterization of the Higher Order Structure of IgG1 Monoclonal Antibodies" PMC.
"Method for synthesizing phenoxyacetic acid derivative" Google Patents.
"Preparation of methyl phenoxyacetate" Google Patents.
resolving overlapping NMR peaks in methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate spectra
Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing spectral ambiguities with complex halogenated...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing spectral ambiguities with complex halogenated compounds.
When analyzing methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate , the combination of a 1,3,4-trisubstituted aromatic system, a strongly electron-withdrawing trifluoromethyl (-CF
3
) group, and flexible aliphatic chains frequently results in severe peak overlap. This guide synthesizes field-proven methodologies, focusing on the causality of these overlaps and providing self-validating protocols to achieve absolute structural resolution.
Part 1: Quantitative Spectral Dynamics
Before troubleshooting, it is critical to understand the baseline chemical shifts and how our resolution strategies manipulate them. The table below summarizes the expected spectral dynamics when applying our core troubleshooting workflows.
Table 1:
1
H NMR Chemical Shift Dynamics for Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate
Proton Assignment
Standard Shift (CDCl
3
)
Multiplicity & Coupling
Resolution Strategy
Shift Post-Strategy
Methoxy (-OCH
3
)
~3.80 ppm
Singlet (3H)
ASIS (C
6
D
6
)
~3.35 ppm (Resolved)
Methylene (-OCH
2
-)
~4.65 ppm
Singlet (2H)
LSR Addition (+Eu(fod)
3
)
~7.10 ppm (Resolved)
Aromatic H-2
~7.30 ppm
Multiplet (1H,
4JHF
,
4JHH
)
1
H{
19
F} Decoupling
~7.30 ppm (Narrow Doublet)
Aromatic H-5
~7.45 ppm
Doublet (1H,
3JHH
)
2D HSQC Dispersion
Dispersed in
13
C domain
Aromatic H-6
~7.05 ppm
Doublet of Doublets (1H)
1
H{
19
F} Decoupling
~7.05 ppm (Clean Doublet)
Part 2: Troubleshooting Workflows & FAQs
Caption: Troubleshooting workflow for resolving overlapping NMR peaks in fluorinated phenoxyacetates.
FAQ 1: Resolving Aromatic Multiplets via
19
F Decoupling
Q: The aromatic region (7.0 - 7.6 ppm) of my spectrum is a complex, unresolved multiplet. How do I simplify this to confirm the 1,3,4-substitution pattern?
The Causality:
In methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate, the
19
F nuclei (spin ½, 100% natural abundance) in the -CF
3
group exhibit long-range heteronuclear spin-spin coupling (
4JHF
) with the ortho proton (H-2). This splits the H-2 signal into a complex multiplet, causing its resonance to broaden and overlap with the H-5 and H-6 signals. By applying a continuous radiofrequency (RF) pulse at the
19
F resonance frequency, we saturate the fluorine spin transitions. This averages the heteronuclear J-coupling to zero, collapsing the complex multiplets into simplified, easily interpretable signals .
Caption: Mechanistic logic of 1H{19F} spin-spin decoupling to eliminate heteronuclear multiplet overlap.
Hardware Setup: Ensure your spectrometer is equipped with a dual-tuned or triple-resonance probe capable of simultaneous
1
H observation and
19
F decoupling .
Carrier Frequency Calibration: Acquire a standard
19
F spectrum. Note the exact chemical shift of the -CF
3
peak (typically ~ -62.0 ppm). Set the
19
F transmitter offset (O2P) precisely to this value to maximize decoupling efficiency.
Sequence Execution: Load the
1
H{
19
F} decoupling pulse sequence (e.g., zgig on Bruker systems). Set a relaxation delay (D1) of at least 10 seconds to prevent sample heating from the continuous
19
F RF irradiation.
Validation Check: Compare the standard
1
H spectrum to the decoupled spectrum. If the protocol is successful, the broad multiplet at ~7.30 ppm will collapse into a sharp doublet (due to
4JHH
coupling with H-6), validating both the decoupling field strength and the structural assignment.
FAQ 2: Resolving Aliphatic Overlaps via Chemical Shift Reagents
Q: The methoxy (-OCH
3
) and methylene (-OCH
2
-) singlets are overlapping with residual solvent peaks or structurally similar impurities. How can I pull them apart without advanced hardware?
The Causality:
Standard solvents like CDCl
3
are relatively non-interacting. When aliphatic singlets overlap with impurities, we must alter the local magnetic environment. Lanthanide Shift Reagents (LSRs), such as Eu(fod)
3
, act as strong Lewis acids. The ester carbonyl and ether oxygen in your molecule act as Lewis bases. When Eu(fod)
3
coordinates to these oxygens, it induces massive, distance-dependent paramagnetic shifts (pseudocontact shifts) . Because the methylene protons are closest to the coordination site, they will shift dramatically downfield, entirely escaping the crowded 3.5–5.0 ppm region.
Self-Validating Protocol: LSR Titration
Baseline Scan: Acquire a standard
1
H NMR spectrum of the sample (15 mg) in 0.6 mL anhydrous CDCl
3
containing TMS (Tetramethylsilane) as an internal standard.
Reagent Preparation: Prepare a stock solution of Eu(fod)
3
in anhydrous CDCl
3
. Note: Moisture degrades LSRs; use strictly anhydrous conditions.
Incremental Titration: Add the LSR stock solution to the NMR tube in 0.05 molar equivalent increments relative to your analyte.
Equilibration & Acquisition: Mix thoroughly, allow 2 minutes for the Lewis acid-base complex to equilibrate, and acquire a spectrum.
Validation Check: Track the TMS peak. The internal standard (TMS) should remain relatively unshifted at 0.00 ppm. If the TMS peak shifts significantly, the LSR concentration is too high, causing bulk magnetic susceptibility changes rather than specific coordination. The protocol is validated when the -OCH
2
singlet migrates downfield proportionally to the LSR equivalents added, cleanly separating from the impurity.
FAQ 3: Absolute Structural Verification via 2D NMR
Q: How do I unambiguously link the isolated aliphatic chains to the specific positions on the halogenated aromatic ring?
The Causality:
1D NMR provides isolated frequency data but lacks bond-connectivity mapping. To prove that the -OCH
2
group is attached to the aromatic ring at position 1 (and not an isomer), we must use 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC transfers magnetization across multiple bonds (typically 2 to 3 bonds,
2JCH
or
3JCH
), dispersing overlapping proton signals across a highly resolved
13
C frequency domain.
Self-Validating Protocol: 2D HMBC Setup
Parameter Optimization: Acquire standard
1
H and
13
C spectra. Set the spectral windows (SW) in the 2D setup to tightly frame only the regions containing peaks, maximizing digital resolution.
Delay Calibration: Load the HMBC pulse sequence. Set the long-range coupling evolution delay to 65 ms. This specific timing is mathematically optimized for an average
nJCH
coupling constant of 8 Hz, which perfectly captures the
3JCH
interaction between the methylene protons and the aromatic C-1 carbon.
Acquisition: Run the experiment with 256 increments in the indirect (
13
C) dimension.
Validation Check: The protocol is successful when a clear cross-peak manifests connecting the methylene proton resonance (~4.65 ppm) with the ester carbonyl carbon (~169 ppm) and the aromatic C-1 carbon (~153 ppm). The absence of a cross-peak to the -CF
3
bearing carbon validates the regiochemistry.
References
1H with 19F Decoupling
University of Ottawa NMR Facility Blog
URL:[Link]
How simultaneous decoupling of 1H and 19F can help to simplify crowded spectra
Magritek
URL:[Link]
19F-centred NMR analysis of mono-fluorinated compounds
RSC Publishing (Physical Chemistry Chemical Physics)
URL:[Link]
Troubleshooting
Technical Support Center: Crystallization Optimization for Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate
Welcome to the Application Scientist Support Portal. Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate (CAS: 1965304-83-9) is a highly hydrophobic intermediate characterized by its ether linkage, ester group, and el...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate (CAS: 1965304-83-9) is a highly hydrophobic intermediate characterized by its ether linkage, ester group, and electron-withdrawing chloro and trifluoromethyl substituents[1]. Because of its specific dipole moments and steric bulk, optimizing its crystallization requires precise control over supersaturation to prevent liquid-liquid phase separation (LLPS) and thermal degradation. This guide provides field-proven troubleshooting strategies and self-validating protocols for process chemists and drug development professionals.
Q1: Why does my product "oil out" (Liquid-Liquid Phase Separation) instead of crystallizing when using a Methanol/Water system, and how do I fix it?
Causality: Oiling out (LLPS) occurs when the supersaturation trajectory crosses the binodal curve before reaching the metastable zone limit of the solubility curve. The highly hydrophobic CF
3
and Cl groups cause the solute to phase-separate into a solute-rich liquid phase rather than nucleating, especially when water (a strong anti-solvent) is added too rapidly.
Solution: Shift from a highly protic system to an Ethyl Acetate/Heptane (solvent/anti-solvent) blend. Implementing a strict concentration-control strategy using in-situ ATR-FTIR ensures the system stays within the Metastable Zone Width (MSZW), allowing for controlled primary nucleation. For mechanistic fundamentals on concentration control, refer to[2].
Decision tree and troubleshooting pathway for Liquid-Liquid Phase Separation (LLPS).
Section 2: Thermal Stability & Cooling Profiles
Q2: How can I prevent the hydrolysis of the methyl ester during crystallization while maintaining a high yield?
Causality: Methyl esters are highly susceptible to hydrolysis, especially in protic solvents at elevated temperatures. As noted in process chemistry literature, the thermal degradation of active pharmaceutical ingredients accelerates significantly with increased temperature[3].
Solution: Keep crystallization temperatures below 40°C by utilizing a hybrid cooling and anti-solvent crystallization approach. Operating at a moderate initial temperature makes use of the API's natural solubility, reducing solvent consumption and increasing crystal yield following the subsequent reduction in temperature and controlled addition of antisolvents. See[4].
Section 3: Impurity Purge & Yield Optimization
Q3: How do I balance high yield with >99.5% purity when unreacted 4-chloro-3-(trifluoromethyl)phenol impurities co-precipitate?
Causality: The starting phenol shares the hydrophobic aromatic ring, Cl, and CF
3
groups, making its solubility profile similar to the product. However, the phenol has a strong hydrogen-bond donor (-OH), whereas the ester product only has acceptors.
Solution: Use a solvent system that selectively keeps the phenol dissolved. Adding a small amount of a hydrogen-bond acceptor solvent (like ethyl acetate) keeps the phenol in solution while the ester crystallizes in a non-polar anti-solvent like heptane.
To ensure a self-validating system, this protocol integrates Process Analytical Technology (PAT) to monitor supersaturation and nucleation in real-time.
Methodology:
Dissolution: Dissolve crude methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate in Ethyl Acetate (10 volumes) at 40°C.
Clarification: Filter the solution through a 0.2 µm PTFE membrane into the crystallizer to remove foreign particulates. Causality: This prevents spurious heterogeneous nucleation and ensures growth occurs only on introduced seeds.
Anti-Solvent Addition 1: Slowly dose Heptane into the crystallizer until the solution reaches a relative supersaturation (
S
) of 1.1.
Self-Validation Step: Monitor the solute concentration continuously using [2] to ensure the trajectory stays within the MSZW.
Self-Validation Step: Monitor the slurry using a Focused Beam Reflectance Measurement (FBRM) probe. A sustained spike in chord lengths in the 10-20 µm range confirms seed survival and active growth, whereas a drop indicates premature dissolution.
Hybrid Cooling & Dosing: Cool the system to 10°C at a controlled rate of 0.1°C/min while simultaneously adding the remaining Heptane (up to a 50:50 v/v ratio). This hybrid approach maximizes yield while preventing thermal degradation[4].
Filtration & Washing: Filter the resulting slurry and wash the filter cake with pre-chilled Heptane (5°C) to displace mother liquor without dissolving the product. Dry under vacuum at 30°C.
Step-by-step workflow for the seeded hybrid cooling and anti-solvent crystallization process.
References
Title: Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation
Source: Crystal Growth & Design (ACS Publications)
URL: [Link]
Title: Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control
Source: Crystal Growth & Design (ACS Publications)
URL: [Link]
Title: Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
A Comparative Guide to the Herbicidal Efficacy of Methyl and Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate
For Researchers, Scientists, and Agrochemical Development Professionals Introduction The phenoxyacetic acid class of herbicides has been a cornerstone of selective broadleaf weed control for decades. Within this class, t...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
The phenoxyacetic acid class of herbicides has been a cornerstone of selective broadleaf weed control for decades. Within this class, the active ingredient 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetic acid has shown significant herbicidal potential. Its efficacy is often enhanced by formulating it as an ester, which improves its penetration into the target plant. The two most common and simple esters for this purpose are the methyl and ethyl esters. This guide provides an in-depth technical comparison of the potential herbicidal efficacy of methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate and ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate.
Chemical Structures
The foundational difference between the two compounds lies in the alcohol moiety of the ester group.
Caption: Chemical structures of the methyl and ethyl esters.
Mechanism of Action: Synthetic Auxins
Both the methyl and ethyl esters of 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetic acid are pro-herbicides. This means they are not herbicidally active themselves but are converted within the plant to the parent acid, 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetic acid. This parent acid is a synthetic auxin, a molecule that mimics the natural plant hormone indole-3-acetic acid (IAA).[1][2]
The herbicidal action occurs when the synthetic auxin overwhelms the plant's normal hormonal balance, leading to uncontrolled and disorganized growth. This disruption affects various physiological processes, including cell division, elongation, and differentiation, ultimately causing the death of susceptible plants.[1][3]
Caption: Experimental workflow for comparing herbicide efficacy.
Data Analysis:
Calculate the percent growth reduction relative to the untreated control for both biomass and seedling emergence data.
Use probit or log-logistic analysis to determine the GR50 (the dose required to cause a 50% reduction in growth) or ED50 (the dose required to cause a 50% effect) for each ester on each weed species.
Use analysis of variance (ANOVA) to compare the efficacy of the two esters at each application rate.
Conclusion and Future Directions
In the absence of direct comparative data, a theoretical analysis based on physicochemical properties suggests that ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate may offer advantages in post-emergence applications due to its expected higher lipophilicity and lower volatility, potentially leading to enhanced absorption and rainfastness. The relative performance in pre-emergence applications is less clear and warrants empirical investigation.
This guide underscores a critical knowledge gap and provides a clear and robust framework for researchers to generate the necessary data for a definitive comparison. Such studies are essential for optimizing the use of this important herbicide active ingredient and for developing more effective and reliable weed management strategies. Future research should also investigate the influence of different formulations and adjuvants on the efficacy of each ester, as well as their performance under a wider range of environmental conditions and on a broader spectrum of weed species.
References
Al-Ghorbani, M., et al. (2015). Synthesis and biological evaluation of novel phenoxyacetic acid derivatives as potential anticancer agents. Bioorganic Chemistry, 60, 136-146.
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
Peterson, C. L., et al. (1990). A comparative study of the corrosive effects of methyl and ethyl esters of vegetable oils on injection pump components. Journal of the American Oil Chemists' Society, 67(10), 645-650.
Tominack, R. L. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia. Retrieved from [Link]
Zollinger, R. K. (2009). METHYLATED AND ETHYLATED SEED OIL ADJUVANTS. North Central Weed Science Society Proceedings, 64, 175.
A Comparative Structural Analysis of Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate and Acifluorfen for Advanced Research Applications
This guide provides an in-depth structural comparison of two significant chemical compounds: Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate and the widely-used herbicide, Acifluorfen. Designed for researchers, sc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth structural comparison of two significant chemical compounds: Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate and the widely-used herbicide, Acifluorfen. Designed for researchers, scientists, and professionals in drug development and agrochemical science, this document delves into a multi-faceted analysis, integrating experimental data with computational modeling to elucidate the key structural nuances that govern their respective chemical behaviors and biological activities.
Introduction: Two Molecules, Shared Scaffolds, Divergent Functions
At first glance, Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate and Acifluorfen share a common phenoxy scaffold, a structural motif prevalent in a variety of biologically active molecules. However, a closer examination reveals critical differences in their functional groups and overall architecture, leading to distinct applications. Acifluorfen is a well-established diphenyl ether herbicide, recognized for its potent and selective action against broadleaf weeds.[1][2] Its mechanism of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a crucial component in chlorophyll synthesis.[1] In contrast, Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate, a phenoxyacetate derivative, represents a class of compounds with a broader range of potential applications, including roles as synthetic intermediates in medicinal chemistry. Understanding the structural disparities between these two molecules is paramount for the rational design of new compounds with tailored properties.
Molecular and Structural Properties: A Head-to-Head Comparison
A comprehensive understanding of the structural differences begins with an examination of their fundamental molecular properties.
The most striking difference lies in the substitution on the second aromatic ring. Acifluorfen possesses a 2-nitrobenzoic acid moiety, while Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate features a simple methyl acetate group. This distinction profoundly influences their electronic properties, solubility, and, most importantly, their interaction with biological targets.
Visualizing the Structures: A Tale of Two Scaffolds
To visually represent these structural differences, three-dimensional models are indispensable.
Experimental Data Deep Dive: X-ray Crystallography of Acifluorfen
The precise three-dimensional arrangement of atoms in a molecule can be definitively determined by single-crystal X-ray diffraction. For Acifluorfen, crystallographic studies have provided invaluable insights into its solid-state conformation.
Key Crystallographic Findings for Acifluorfen:
Unfortunately, a publicly available crystal structure for Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate could not be located in established databases. However, the crystal structure of Acifluorfen has been determined, revealing crucial details about its molecular geometry and intermolecular interactions. The analysis of Acifluorfen crystals showed that the molecules form centrosymmetric hydrogen-bonded dimers through their carboxylic acid groups. This dimerization is a key feature influencing its physical properties and potentially its interaction with the target enzyme.
The determination of a small molecule's crystal structure is a meticulous process that can be broken down into the following key stages:
Crystal Growth: The primary and often most challenging step is to grow single crystals of sufficient size and quality (typically >20µm in all dimensions). [5]This is commonly achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques. The choice of solvent is critical and often requires empirical screening.
[6]2. Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
[5]3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.
[7]
Figure 3: Workflow for Small Molecule X-ray Crystallography.
Spectroscopic Fingerprints: A Comparative NMR Analysis
Note: Predicted values are estimations and can vary based on the computational method and solvent used. Experimental values for Acifluorfen may vary depending on the solvent and referencing standard.
The predicted ¹H NMR spectrum of Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate would show distinct signals for the methyl ester protons (~3.8 ppm) and the methylene protons of the acetate group (~4.7 ppm), which are absent in the spectrum of Acifluorfen. Conversely, the ¹H NMR spectrum of Acifluorfen would feature a broad signal for the carboxylic acid proton, typically in the 10-13 ppm range.
Experimental Protocol: NMR Spectroscopy for Structural Elucidation
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard, such as tetramethylsilane (TMS), is often added.
[8]2. Data Acquisition: The sample is placed in an NMR spectrometer, and a series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are performed.
[9]3. Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assign all proton and carbon signals and to determine the connectivity of the atoms in the molecule.
[10]
Figure 4: Workflow for NMR-based Structural Elucidation.
In the absence of complete experimental data, and to further probe the structural basis of their activities, computational modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable.
[11][12]
Comparative Molecular Field Analysis (CoMFA):
CoMFA is a 3D-QSAR technique that can be used to correlate the 3D steric and electrostatic fields of a series of molecules with their biological activity. [13][14]For a series of diphenyl ether herbicides, including Acifluorfen, CoMFA studies could reveal the key structural features that are essential for potent PPO inhibition. For instance, the size, shape, and electronic properties of the substituents on both phenyl rings are critical for optimal binding to the enzyme's active site.
Molecular Docking:
Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a target protein. [15]Docking Acifluorfen into the crystal structure of PPO would likely show that the carboxylic acid and nitro groups form key hydrogen bonding and electrostatic interactions with amino acid residues in the active site, while the trifluoromethyl- and chloro-substituted phenyl ring fits into a hydrophobic pocket. Performing a similar docking study with Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate against PPO would likely reveal a much lower binding affinity due to the absence of the crucial carboxylic acid and nitro functionalities.
Protocol: In Silico Molecular Docking
Preparation of Receptor and Ligand: The 3D structure of the target protein (e.g., PPO) is obtained from a protein data bank or homology modeling. The ligand structures (Acifluorfen and Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate) are built and optimized using a molecular modeling program.
Docking Simulation: A docking program is used to systematically search for the optimal binding pose of each ligand within the defined active site of the receptor.
[16]3. Analysis of Results: The predicted binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein are analyzed to identify key binding determinants.
[17]
Conclusion: From Structural Nuances to Functional Implications
The comparative analysis of Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate and Acifluorfen underscores the profound impact of subtle structural modifications on the overall properties and biological activity of a molecule. While both share a substituted phenoxy core, the presence of a 2-nitrobenzoic acid moiety in Acifluorfen is the defining feature that confers its potent herbicidal activity through the specific inhibition of protoporphyrinogen oxidase.
For researchers in drug discovery and agrochemical development, this guide highlights the importance of a multi-pronged approach to structural analysis, combining experimental techniques like X-ray crystallography and NMR spectroscopy with powerful computational tools. By understanding the intricate relationship between structure and function, scientists can more effectively design and synthesize novel molecules with desired biological activities, paving the way for the development of new and improved therapeutic agents and crop protection solutions.
References
Dreamstime. (n.d.). 3D image of Acifluorfen skeletal formula - molecular chemical structure of herbicide isolated on white background. Retrieved from [Link]
Wikipedia. (2023). Acifluorfen. Retrieved from [Link]
Cheeseman, J. R., & Frisch, Æ. (2017). Comparing NMR Methods in ChemDraw and Gaussian. Gaussian, Inc. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44072, Acifluorfen sodium. Retrieved from [Link]
Journal of Chemical Education. (2025). Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. Retrieved from [Link]
The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
Gaussian, Inc. (2024). How to perform NMR calculation in Gaussian. Retrieved from [Link]
ResearchGate. (n.d.). Results of Docking Herbicide Active Compounds with Target Proteins. Retrieved from [Link]
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
Kanan Lab, Stanford University. (2021). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]
International Journal of Innovative Research in Technology. (n.d.). Applying Molecular Docking to Pesticides: A Computational Leap in Pest Control. Retrieved from [Link]
Qiita. (2025). Gaussian での NMR 計算 #DFT. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
Gaussian, Inc. (2017). About Gaussian 16. Retrieved from [Link]
MDPI. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Retrieved from [Link]
MDPI. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]
Science & Technology Asia. (2024). In Silico Evaluation of Herbicide Synergism to Identify Effective Mixtures for Weed Management in Indonesia. Retrieved from [Link]
Elsevier. (n.d.). Quantitative Structure-Activity Relationships (QSAR) for Pesticide Regulatory Purposes. Retrieved from [Link]
Miljøstyrelsen. (n.d.). Quantitative Structure-Activity Relationships (QSAR) and Pesticides. Retrieved from [Link]
Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44073, Acifluorfen. Retrieved from [Link]
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. Retrieved from [Link]
ResearchGate. (n.d.). Molecular docking analysis of the interaction between the selected.... Retrieved from [Link]
University of Leeds. (n.d.). NMR Sample preparation and Analysis. Retrieved from [Link]
IUPAC. (n.d.). Gold Book - comparative molecular field analysis (CoMFA). Retrieved from [Link]
Google Patents. (n.d.). EP0592421B1 - COMPARATIVE MOLECULAR FIELD ANALYSIS (CoMFA).
ResearchGate. (n.d.). Quantitative Structure-Activity Relationships (QSAR) for pesticide regulatory purposes | Request PDF. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. Retrieved from [Link]
PubMed. (n.d.). Development of quantitative structure-activity relationships and its application in rational drug design. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate. Retrieved from [Link]
NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
Indian Journal of Pharmaceutical Sciences. (n.d.). Comparative Molecular Field Analysis (CoMFA). Retrieved from [Link]
SciSpace. (n.d.). Comparative Molecular Field Analysis (CoMFA). Retrieved from [Link]
PubMed. (n.d.). Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) studies on α(1A)-adrenergic receptor antagonists based on pharmacophore molecular alignment. Retrieved from [Link]
ResearchGate. (n.d.). Development of Quantitative StructureActivity Relationships and Its Application in Rational Drug Design. Retrieved from [Link]
Patcore. (n.d.). 1Hおよび13C NMRスペクトル予測『NMR』. Retrieved from [Link]
PubMed. (n.d.). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Ethyl 2-(4-chloro-3-methylphenoxy)acetate. Retrieved from [Link]
ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]
A Comprehensive Guide to the Safe Disposal of Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. Th...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe laboratory environment and a commitment to environmental stewardship.
This guide provides a detailed, step-by-step protocol for the disposal of Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate. The procedural framework is derived from established best practices for halogenated organic compounds, a class of chemicals requiring specialized disposal methods due to their potential environmental persistence and the hazards associated with their decomposition. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is paramount.
Part 1: Hazard Assessment and Pre-Disposal Safety
A thorough understanding of the chemical's properties is the foundation of safe handling and disposal. Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate is a halogenated phenoxyacetate derivative. Compounds within this family, such as other chlorinated and fluorinated organic molecules, are typically classified as hazardous waste.[1][2][3] The primary hazards are associated with potential toxicity and environmental persistence.
Key Causality: The presence of strong carbon-chlorine and carbon-fluorine bonds makes this compound resistant to natural degradation. Improper disposal can lead to long-term environmental contamination. The ultimate disposal method must be capable of breaking these bonds completely.[4]
Engineering Controls
All handling and preparation for the disposal of Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate must be conducted within a certified chemical fume hood.[4] This primary engineering control is essential to prevent the inhalation of any aerosols or vapors that may be generated.
Required Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable. The following table summarizes the minimum requirements for handling this compound.
Protection Type
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield.
Protects against accidental splashes that could cause serious eye irritation or damage.[5]
Hand Protection
Chemical-resistant nitrile rubber gloves.
Provides a barrier against skin contact, which can cause irritation.[4][5]
Body Protection
A standard laboratory coat.
Prevents contamination of personal clothing and minimizes skin exposure.[5]
Part 2: Step-by-Step Disposal Protocol
This protocol ensures that waste is segregated, contained, and stored in a manner that is safe, compliant, and ready for final disposal by a licensed facility.
Step 1: Waste Segregation
This is the most critical step in preventing dangerous chemical reactions.
Designate as Halogenated Organic Waste: Due to the presence of chlorine and fluorine, this compound must be disposed of in a waste stream specifically designated for halogenated organic compounds.[1]
Avoid Mixing: Under no circumstances should this waste be mixed with other waste streams, particularly incompatible materials. Incompatible materials include:
Choose a Compatible Container: Collect all waste containing this chemical in a designated, sealable container. A high-density polyethylene (HDPE) container is a suitable choice for this type of waste.[4]
Label Correctly: The container must be clearly and accurately labeled. The label should include, at a minimum:
The words "Hazardous Waste "
The full chemical name: "Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate "
An accumulation start date and any other information required by your institution's EHS department.
Step 3: Waste Collection Procedures
Unused or Waste Product: Carefully transfer any unwanted or residual chemical product into the designated hazardous waste container within a fume hood.
Contaminated Solid Waste: Any disposable labware that has come into contact with the chemical, such as pipette tips, gloves, and weighing papers, must be considered hazardous. Place these items directly into a designated solid hazardous waste container.[4][5]
Contaminated Reusable Glassware: To decontaminate non-disposable glassware, perform a triple rinse. A common and effective practice is to rinse the glassware three times with a suitable solvent like acetone or ethanol. Crucially, this solvent rinsate is now hazardous waste. It must be collected and added to your liquid halogenated organic waste container.[4] After the triple rinse, the glassware can be washed normally with soap and water.
"Empty" Product Containers: The original container that held the chemical is not considered non-hazardous until it has been properly decontaminated via the triple rinse method described above. The rinsate must be collected as hazardous waste.[4][6]
Step 4: Temporary Storage
Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated SAA within your laboratory.
Safe Location: This area should be away from heat sources, open flames, and high-traffic zones to minimize the risk of spills or accidents.[4]
Keep Closed: The waste container must remain securely closed at all times, except when you are actively adding waste.[4]
Step 5: Final Disposal Arrangement
High-Temperature Incineration: The required and ultimate disposal method for halogenated organic compounds is high-temperature incineration conducted in a licensed and approved hazardous waste facility.[4] This process ensures the complete destruction of the molecule, preventing the release of harmful substances into the environment.
Contact EHS: Do not attempt to dispose of this waste through any other means. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste container.[4]
Prohibition: It is strictly forbidden to dispose of Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate or its containers in the regular trash or down the drain.[4][5]
Part 3: Emergency Spill Procedures
In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.
Minor Spill (Contained within a fume hood):
Ensure your PPE is intact.
Contain the spill with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
Carefully collect the absorbed material using non-sparking tools and place it in your designated solid hazardous waste container.
Wipe down the spill area with a suitable solvent (like acetone), collecting the wipes as contaminated solid waste.
Follow with a final cleaning using soap and water.
Major Spill (Outside of a fume hood):
Evacuate the immediate area at once.
Alert all personnel in the vicinity.
If safe to do so, close the doors to the affected area to contain any vapors.
Immediately contact your institution's EHS or emergency response team for professional cleanup. Do not attempt to clean up a large spill yourself.
Part 4: Visual Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate.
Caption: Disposal workflow for Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate.
References
Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Labor
Proper Disposal of 4-(Trifluoromethyl)umbelliferone: A Step-by-Step Guide. Benchchem.
Safety d
SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
Hazardous Waste Segreg
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
Technical Resource Document: Treatment Technologies for Halogen
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate
This guide provides essential, immediate safety and logistical information for the handling of Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate. As a Senior Application Scientist, my objective is to synthesize tech...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential, immediate safety and logistical information for the handling of Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights to ensure your safety and experimental integrity. The protocols herein are designed as a self-validating system, grounded in established safety standards.
Core Directive: Understanding the Hazard
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate belongs to the phenoxyacetate class of compounds, which often includes potent herbicides. While a specific, comprehensive toxicological profile for this exact molecule may be limited, its structure necessitates a high degree of caution. The presence of a chlorinated and trifluoromethylated aromatic ring suggests potential for significant biological activity and toxicity. Therefore, we must operate under the assumption that this compound is hazardous. The safety data for analogous compounds indicates risks of high acute toxicity if swallowed, inhaled, or in contact with skin, as well as the potential for severe skin burns and eye damage[1].
This guide is built on the principle of As Low As Reasonably Achievable (ALARA) regarding exposure. Adherence to these PPE protocols is not merely a recommendation; it is a critical component of a safe and ethical research environment.
Hazard Profile Summary (Based on Analogous Compounds)
Hazard Classification
Description
Potential Effects
GHS Pictograms
Acute Toxicity (Oral, Dermal, Inhalation)
Fatal or highly toxic if swallowed, in contact with skin, or if inhaled[1].
May cause severe internal damage, systemic poisoning, or death.
Poses a fire risk when handled near ignition sources.
flame
Specific Target Organ Toxicity
May cause respiratory irritation or damage to organs through prolonged or repeated exposure[2][3][5].
Respiratory discomfort, long-term organ damage.
health hazard
Selecting Your Armor: The Rationale Behind Each Piece of PPE
Choosing the correct PPE is the first line of defense. The selection must be deliberate and based on a thorough risk assessment of the procedures you are about to perform[6].
Hand Protection: Your hands are most likely to come into direct contact with the chemical. Therefore, single-gloving is insufficient.
Why Double-Gloving? The outer glove provides the primary chemical barrier. The inner glove offers secondary protection in case the outer glove is breached, a scenario that can easily go unnoticed. This is especially critical when handling highly toxic substances.
Material and Type: Wear chemical-resistant gloves. Nitrile or neoprene are generally good starting points[7]. Avoid latex, as it offers poor protection against many organic solvents. Always use gauntlet-style gloves that extend up the forearm for enhanced protection[8]. Check the manufacturer's compatibility chart for the specific solvents you are using.
Body Protection: Spills and splashes are always a possibility.
Chemical-Resistant Lab Coat/Suit: A standard cotton lab coat is not sufficient as it can absorb chemicals, holding them against your skin[9]. A chemical-resistant lab coat (e.g., coated polyethylene) or a disposable coverall is mandatory[10].
Chemical Apron: When mixing solutions or handling larger quantities (>50 mL), an apron made of rubber or another chemical-resistant material must be worn over your lab coat to protect against splashes[6][9].
Eye and Face Protection: The eyes are extremely vulnerable to chemical damage.
Chemical Splash Goggles: Standard safety glasses are inadequate. You must wear fully-sealing chemical splash goggles to protect against liquids and vapors[8][10].
Face Shield: A face shield is required whenever there is a significant risk of splashing, such as when transferring liquids, preparing solutions, or running reactions under pressure. It must be worn in addition to your chemical splash goggles[7][8].
Respiratory Protection:
When is it Required? A respirator is necessary when handling the solid powder outside of a certified chemical fume hood or when there is a risk of aerosol generation[3]. Always work within a fume hood to minimize inhalation risk[3]. If your procedure absolutely cannot be performed in a hood, a full risk assessment must be conducted, and at a minimum, a respirator with appropriate cartridges for organic vapors and particulates will be required.
Operational Protocol: PPE in Practice
Correctly putting on (donning) and taking off (doffing) PPE is as important as selecting it. A flawed procedure can lead to contamination.